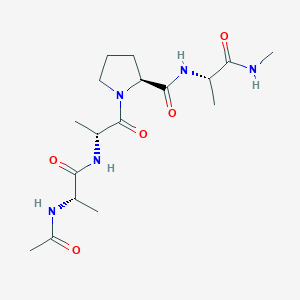
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include:
Receptor binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme inhibition: Binding to enzyme active sites, preventing substrate access and inhibiting enzymatic activity.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester
- N-Acetyl-L-prolyl-L-phenylalanine methyl ester
- N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-aspartyl chloromethyl ketone
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is unique due to its specific sequence and stereochemistry, which confer distinct biological properties and potential applications. Its combination of L- and D-amino acids and the presence of N-methyl and acetyl groups contribute to its stability and functionality in various research contexts.
Propriétés
Numéro CAS |
86778-52-1 |
|---|---|
Formule moléculaire |
C17H29N5O5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H29N5O5/c1-9(14(24)18-5)20-16(26)13-7-6-8-22(13)17(27)11(3)21-15(25)10(2)19-12(4)23/h9-11,13H,6-8H2,1-5H3,(H,18,24)(H,19,23)(H,20,26)(H,21,25)/t9-,10-,11+,13-/m0/s1 |
Clé InChI |
DNMQHWXEUBIHGP-KQXIARHKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


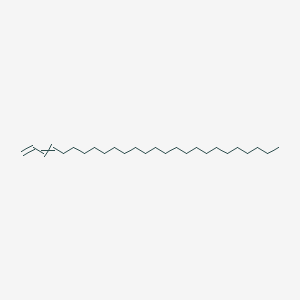

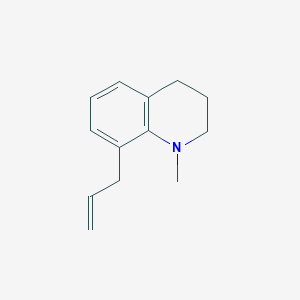

![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
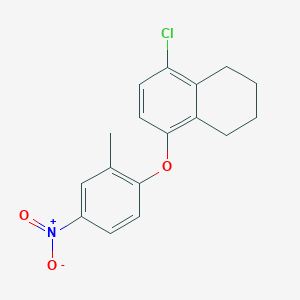

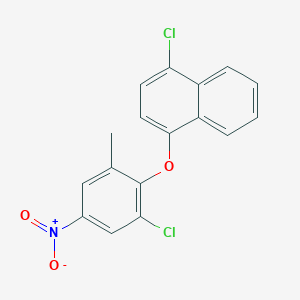
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
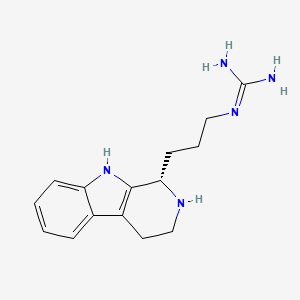
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)

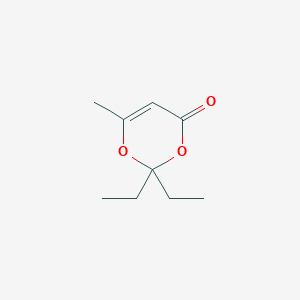
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
